molecular formula C10H13NO B2801798 3-[(Cyclopropylamino)methyl]phenol CAS No. 953884-31-6

3-[(Cyclopropylamino)methyl]phenol

Cat. No.: B2801798
CAS No.: 953884-31-6
M. Wt: 163.22
InChI Key: SIJJRPGHOJKDOF-UHFFFAOYSA-N
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Description

3-[(Cyclopropylamino)methyl]phenol is an organic compound with the molecular formula C10H13NO It is characterized by a phenol group substituted with a cyclopropylamino methyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclopropylamino)methyl]phenol typically involves the reaction of cyclopropylamine with 3-formylphenol. The reaction proceeds through a Mannich reaction, where the amine reacts with the aldehyde group of 3-formylphenol to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize costs. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclopropylamino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding cyclopropylmethyl derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Cyclopropylmethyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.

Scientific Research Applications

3-[(Cyclopropylamino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Cyclopropylamino)methyl]phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenol group can participate in hydrogen bonding and other interactions, while the cyclopropylamino group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-[(Cyclopropylamino)methyl]aniline: Similar structure but with an aniline group instead of a phenol group.

    3-[(Cyclopropylamino)methyl]benzoic acid: Contains a carboxylic acid group instead of a phenol group.

    3-[(Cyclopropylamino)methyl]benzaldehyde: Features an aldehyde group instead of a phenol group.

Uniqueness

3-[(Cyclopropylamino)methyl]phenol is unique due to the presence of both a phenol group and a cyclopropylamino methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(cyclopropylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-3-1-2-8(6-10)7-11-9-4-5-9/h1-3,6,9,11-12H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJJRPGHOJKDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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